molecular formula C10H5BrO4 B1682678 6-bromo-2-oxo-2H-chromene-3-carboxylic acid CAS No. 2199-87-3

6-bromo-2-oxo-2H-chromene-3-carboxylic acid

Cat. No. B1682678
CAS RN: 2199-87-3
M. Wt: 269.05 g/mol
InChI Key: XFQHPAXNKDYMOX-UHFFFAOYSA-N
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Description

6-bromo-2-oxo-2H-chromene-3-carboxylic acid, also known as 6-Bromocoumarin-3-carboxylic acid, is a chemical compound with the molecular formula C10H5BrO4 .


Synthesis Analysis

The synthesis of 2-oxo-2H-chromene-3-carboxylic acid derivatives typically starts from the reaction between 2-hydroxybenzaldehyde derivatives and Meldrum’s acid . Another method involves the reaction of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid with various substituted aromatic amines .


Molecular Structure Analysis

The molecular structure of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid consists of a 2H-chromene ring system, which is nearly planar . The InChI code for this compound is 1S/C10H5BrO4/c11-6-1-2-8-5 (3-6)4-7 (9 (12)13)10 (14)15-8/h1-4H, (H,12,13) .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of novel 7-hydroxycoumarin-3-carboxamides . Another study reported its use in the synthesis of pyrazole derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 269.05 g/mol . It has a melting point of 194-196°C .

Scientific Research Applications

Summary of the Application

“6-bromo-2-oxo-2H-chromene-3-carbonitrile (BOCC)” is synthesized through the Knoevenagel condensation reaction of 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate . This compound is then used for structural and supramolecular assembly exploration .

Methods of Application or Experimental Procedures

The structure of the synthesized compound is confirmed by single crystal X-rays diffraction analysis . The crystal packing is mainly stabilized by C–H⋯N and C–H⋯O bonding which is further stabilized by C–N⋯π and off-set π⋯π stacking interactions . Hirshfeld surface analysis is employed for the further exploration of the intermolecular interactions .

Results or Outcomes

The study inferred the role of various types of interaction energies in stabilizing the molecular pair .

Safety And Hazards

The safety information for this compound indicates that it may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in drug development. Given the wide range of biological activities exhibited by coumarin derivatives, there is potential for the development of new drugs .

properties

IUPAC Name

6-bromo-2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrO4/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQHPAXNKDYMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(C(=O)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351245
Record name 6-bromo-2-oxo-2H-chromene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-2-oxo-2H-chromene-3-carboxylic acid

CAS RN

2199-87-3
Record name 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2199-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-bromo-2-oxo-2H-chromene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromocoumarin-3-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
SY Khatavi, K Kantharaju - Current Microwave Chemistry, 2018 - ingentaconnect.com
Background: Agro-waste derived extracts such as Water Extract of Banana (WEB), Water Extract of Rice Straw Ash (WERSA), and Water Extract of Papaya Bark Ash (WEPBA) have …
Number of citations: 5 www.ingentaconnect.com
BM Costa, MW Irvine, G Fang, RJ Eaves… - … of Pharmacology and …, 2010 - ASPET
… Selective inhibition was also observed; UBP512 inhibits only GluN1/GluN2C and GluN1/GluN2D receptors, whereas 6-bromo-2-oxo-2H-chromene-3-carboxylic acid (UBP608) inhibits …
Number of citations: 104 jpet.aspetjournals.org
A Yarva, L Nagamalla, A Pasula… - Indian Journal of …, 2023 - op.niscpr.res.in
… Synthesis of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid from 3-acetyl-6-bromo- 2H-chromen-2-one with Iodine dissolved in potassium iodide as Iodinating agent (2c) …
Number of citations: 3 op.niscpr.res.in
L Wei, J Wang, X Zhang, P Wang, Y Zhao… - Journal of Medicinal …, 2017 - ACS Publications
A family of 2H-chromen-2-one derivatives were identified as G protein-coupled receptor-35 (GPR35) agonists using dynamic mass redistribution assays in HT-29 cells. The compounds …
Number of citations: 25 pubs.acs.org
H Komatsu, N Iwasawa, D Citterio… - Journal of the …, 2004 - ACS Publications
… To a solution of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid (2.09 g, 7.76 mmol, 1 equiv) in 20 mL of CH 2 Cl 2 were added tert-butyl alcohol (0.654 g, 8.82 mmol, 1.14 equiv) and 3 …
Number of citations: 185 pubs.acs.org
M Khoobi, F Molaverdi, M Alipour, F Jafarpour… - Tetrahedron, 2013 - Elsevier
… Operation as above with 6-bromo-2-oxo-2H-chromene-3-carboxylic acid (0.1 mmol), phenylboronic acid (0.2 mmol, 2 equiv), compound 3h was obtained as white solid (0.023 g, 77%), …
Number of citations: 16 www.sciencedirect.com
F Yilmaz - Journal of Chemical Research, 2018 - journals.sagepub.com
In this work, a new series of N‘-{[4-amino-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetyl}-2-oxo-2H-1-benzopyran-3-carbohydrazides (thiophene–triazole–coumarin …
Number of citations: 1 journals.sagepub.com
BM Costa, MW Irvine, G Fang, RJ Eaves… - …, 2012 - Elsevier
… obtained from Sigma–Aldrich [2-naphthoic acid (UBP519), 2-hydroxy-3-naphthoic acid (UBP558), 2,3-dicarboxynaphthalene (UBP575), 6-bromo-2-oxo-2H-chromene-3-carboxylic acid (…
Number of citations: 39 www.sciencedirect.com
F Yilmaz, E Menteşe, BB Sökmen - Journal of Heterocyclic …, 2021 - Wiley Online Library
A new series of 1,3‐benzoxazol‐2(3H)‐one hybrid compounds, including coumarin, isatin 1,3,4‐triazole and 1,3,4‐thiadiazole moieties, were synthesized and biologically evaluated for …
Number of citations: 9 onlinelibrary.wiley.com
O Bekircan, Ö Danış, ME Şahin, M Cetin - Bioorganic Chemistry, 2022 - Elsevier
… -3-carboxylic acid derivatives, [(2-oxo-2H-chromene-3-carboxylic acid (40a), 6-chloro-2-oxo-2H-chromene-3-carboxylic acid (40b), 6-bromo-2-oxo-2H-chromene-3-carboxylic acid (40c)…
Number of citations: 7 www.sciencedirect.com

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